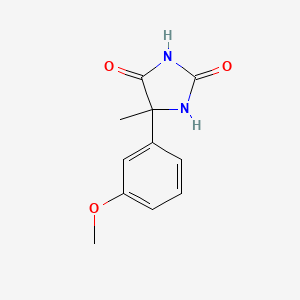

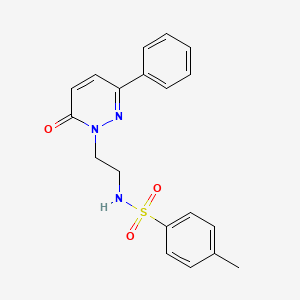

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

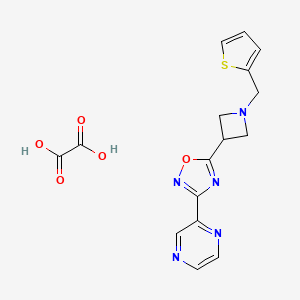

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized for its potential application in cancer treatment. This compound has shown promising results in various scientific research studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Anticancer Properties

Benzothiazole derivatives, including N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have been noted for their broad spectrum of pharmaceutical applications, particularly in antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the structurally simple 2-arylbenzothiazoles have shown potential as antitumor agents. The versatility of the benzothiazole scaffold allows it to serve as a ligand for various biomolecules, driving medicinal chemists' interest in developing therapies for diseases, especially cancer (Kamal et al., 2015). Furthermore, recent advancements emphasize the role of benzothiazole derivatives in developing new chemotherapeutics. The structural modifications and development of benzothiazole conjugates have been a focus for their potential as new antitumor agents (Ahmed et al., 2012).

Structural Activity and Importance

The unique structure of benzothiazole, particularly the presence of a methine center in the thiazole ring, makes it a significant heterocyclic compound in medicinal chemistry. Compounds containing the benzothiazole ring have exhibited various pharmacological activities like antiviral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer effects. Substitutions on specific carbon atoms in the benzothiazole ring have led to a variety of biological activities, highlighting the compound's relevance in medicinal chemistry (Bhat & Belagali, 2020).

Current Development Trends

The ongoing research in benzothiazole-based medicinal chemistry has seen a surge, especially in the development of BTA-based compounds as therapeutic agents. These compounds are used to treat various diseases and possess a high degree of structural diversity, beneficial for discovering new therapeutic agents. The wide range of pharmacological activity observed in individual BTA derivatives indicates that this series of compounds holds significant interest in medicinal chemistry (Keri et al., 2015). Moreover, recent patent reviews (2015–2020) on benzothiazoles have highlighted their notable potential as therapeutic agents for various diseases, especially cancer, underscoring their importance as a scaffold in drug development (Law & Yeong, 2022).

Eigenschaften

IUPAC Name |

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-3-10-20-16-12(2)6-4-9-15(16)25-18(20)19-17(22)13-7-5-8-14(11-13)21(23)24/h1,4-9,11H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTMDDIXSGDHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

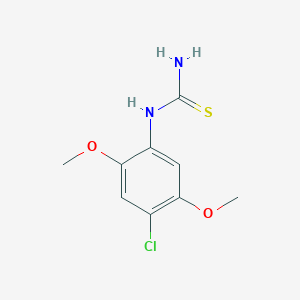

![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)

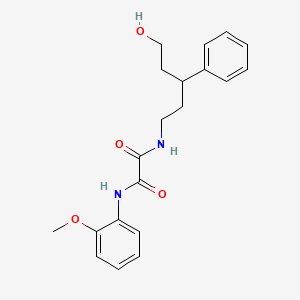

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid](/img/structure/B2449180.png)

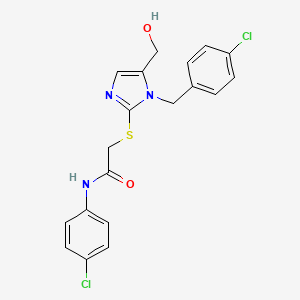

![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)